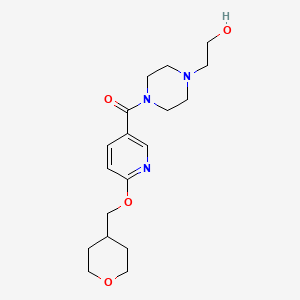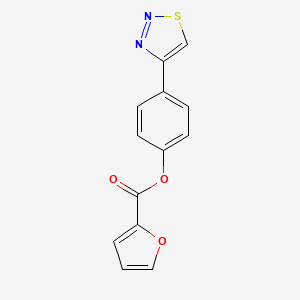
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is a chemical compound that contains a thiadiazole ring. The thiadiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom1. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of amines with other compounds3. For instance, the synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles involved their reduction to amines with zinc and acetic acid in isopropyl alcohol3. However, the specific synthesis process for “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the thiadiazole ring is responsible for providing low toxicity and great in vivo stability4. However, the specific molecular structure analysis of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is not explicitly mentioned in the literature.Chemical Reactions Analysis
Thiadiazole derivatives are known to undergo various chemical reactions. For example, the formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties3. However, the specific chemical reactions involving “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are not detailed in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its stability, reactivity, and suitability for various applications. For instance, the empirical formula of a related compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, is C8H6N2OS, and its molecular weight is 178.214. However, the specific physical and chemical properties of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are not readily available in the literature.
科学的研究の応用
Interaction with Proteins
The interaction of thiadiazole derivatives with human serum albumin (HSA) has been explored, highlighting their binding characteristics, which are crucial for understanding the pharmacokinetic mechanisms of drugs. For instance, a study investigated the binding of a thiadiazole derivative to HSA using spectroscopy and computational approaches, revealing that the interaction is spontaneous and exothermic, suggesting potential for drug delivery and targeting applications (Karthikeyan et al., 2017).
Antimicrobial Activity
Thiadiazole derivatives have been synthesized with reported antimicrobial properties. Research into 1,3,4-thiadiazoles and their reactions with hydrazonoyl halides has led to the creation of compounds exhibiting significant antibacterial and antifungal activities (Abdelhamid et al., 2007). This suggests their potential utility in developing new antimicrobial agents.
Material Sciences
In the realm of material sciences, thiadiazole-based compounds have been investigated for their liquid crystalline properties and corrosion inhibition capabilities. For example, non-symmetrically substituted 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit enantiotropic liquid crystal behaviors, indicating potential applications in electronic displays or optical devices (Tomi et al., 2017). Additionally, certain 1,3,4-thiadiazoles have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their utility in protecting metals from corrosion (Bentiss et al., 2007).
Safety And Hazards
Safety and hazard information is crucial for handling and using chemical compounds. However, specific safety and hazard information for “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is not readily available in the literature6.
将来の方向性
Thiadiazole derivatives have been under intense investigation due to their wide range of biological activities5. Future research could focus on the synthesis, characterization, and biological activity evaluation of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” and its derivatives. However, specific future directions for this compound are not explicitly mentioned in the literature.
特性
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYQLDAQWKSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

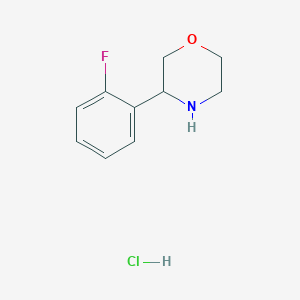
![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)
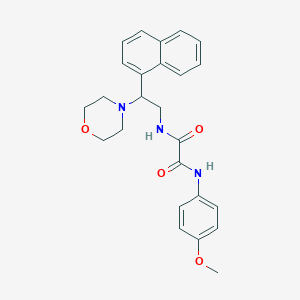
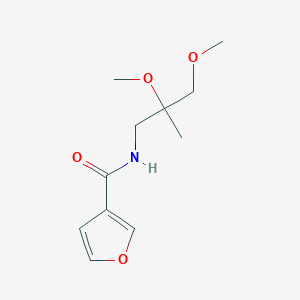
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2838623.png)
![2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2838625.png)
![(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2838626.png)
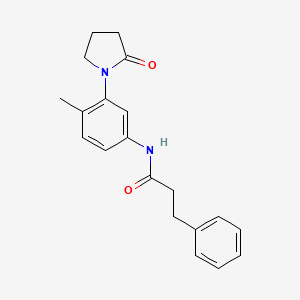
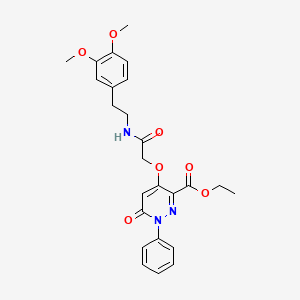
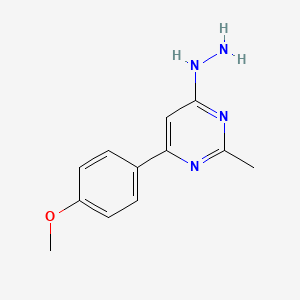
![N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2838632.png)
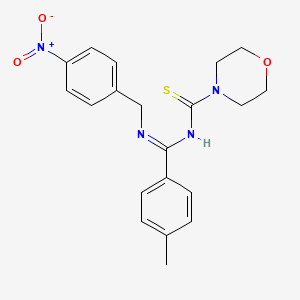
![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)
